1,3,5-Benzenetricarbonyl trichloride

Catalog No.
S588778
CAS No.
4422-95-1
M.F
C9H3Cl3O3
M. Wt
265.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3,5-Benzenetricarbonyl trichloride

CAS Number

4422-95-1

Product Name

1,3,5-Benzenetricarbonyl trichloride

IUPAC Name

benzene-1,3,5-tricarbonyl chloride

Molecular Formula

C9H3Cl3O3

Molecular Weight

265.5 g/mol

InChI

InChI=1S/C9H3Cl3O3/c10-7(13)4-1-5(8(11)14)3-6(2-4)9(12)15/h1-3H

InChI Key

UWCPYKQBIPYOLX-UHFFFAOYSA-N

SMILES

C1=C(C=C(C=C1C(=O)Cl)C(=O)Cl)C(=O)Cl

Synonyms

1,3,5-benzene-tricarbonyl trichloride, 1,3,5-benzenetricarbonyl trichloride

Canonical SMILES

C1=C(C=C(C=C1C(=O)Cl)C(=O)Cl)C(=O)Cl

Organic Synthesis

  • Building Block for Complex Molecules

    1,3,5-Benzenetricarbonyl trichloride acts as a versatile building block for synthesizing more complex molecules. Its reactive carbonyl chloride groups can undergo substitution reactions with various nucleophiles, allowing researchers to create new functional groups and intricate structures. For instance, a study describes its use in the synthesis of chiral azoaromatic dendrimeric systems [].

  • Modification of Polymers

    The trichloride groups of 1,3,5-Benzenetricarbonyl trichloride can react with functional groups present in polymers, enabling researchers to modify their properties. This can be useful for tailoring the performance of polymers for specific applications.

Material Science

  • Development of Functional Membranes: Research explores using 1,3,5-Benzenetricarbonyl trichloride in the development of composite membranes. By incorporating it into the membrane structure, scientists aim to improve properties like permeability and selectivity for specific molecules [].

1,3,5-Benzenetricarbonyl trichloride, also known as trimesoyl chloride or trimesic acid trichloride, is an organic compound with the formula C₆H₃(COCl)₃. It is a derivative of benzene where three carbonyl groups (C=O) are attached at positions 1, 3, and 5 of the benzene ring, and each carbonyl group is further bonded to a chlorine atom (Cl) [, ].

This compound is significant in scientific research due to its reactivity, particularly the presence of three acyl chloride (COCl) groups. These groups can readily participate in various condensation reactions, making it a valuable building block for the synthesis of complex organic molecules.


Molecular Structure Analysis

1,3,5-Benzenetricarbonyl trichloride has a trigonal planar structure around each carbonyl carbon due to the sp² hybridization. The three chlorine atoms are attached to the carbonyl carbons with single bonds and exhibit a tetrahedral geometry around each chlorine []. The overall structure resembles a benzene ring with alternating carbonyl and chlorine groups.

A notable aspect of the structure is the presence of three highly electronegative chlorine atoms. This creates a strong electron-withdrawing effect, making the remaining carbon atoms in the benzene ring more susceptible to nucleophilic attack [].


Chemical Reactions Analysis

Trimesoyl chloride is a versatile starting material for various organic syntheses due to its reactive acyl chloride groups. Here are some key reactions:

  • Acylation: The most common reaction involves the substitution of the chlorine atom in the acyl chloride group with nucleophiles like alcohols, amines, or phenols. This reaction leads to the formation of esters, amides, or aromatic ketones, respectively.

For example, the reaction with methanol (CH₃OH) to form trimethyl trimesate (C₆H₃(COOCH₃)₃) can be represented as:

C₆H₃(COCl)₃ + 3CH₃OH → C₆H₃(COOCH₃)₃ + 3HCl (Eq. 1)

  • Polymerization: Trimesoyl chloride can participate in interfacial polymerization reactions, where it reacts with aromatic diamines at the water-organic interface to form polyamide (nylon) nanofiltration membranes [].

Physical and Chemical Properties

  • Molecular Formula: C₆H₃Cl₃O₃
  • Molecular Weight: 265.48 g/mol []
  • Physical State: Solid (crystalline) []
  • Melting Point: No data available
  • Boiling Point: Decomposes before boiling []
  • Solubility: Soluble in chloroform and toluene, reacts with water
  • Stability: Moisture sensitive, reacts with strong bases and oxidizing agents

Mechanism of Action (Not Applicable)

Trimesoyl chloride is not directly involved in biological systems and does not have a specific mechanism of action.

Trimesoyl chloride is a corrosive and toxic compound. Here are some safety concerns:

  • Skin and Eye Contact: Causes severe skin burns and eye damage.
  • Inhalation: Harmful if inhaled, can cause irritation of the respiratory system.
  • Ingestion: Harmful if swallowed.
  • Corrosivity: May be corrosive to metals.

XLogP3

3.5

Melting Point

36.3 °C

UNII

5866PEO79W

GHS Hazard Statements

Aggregated GHS information provided by 81 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H290 (41.98%): May be corrosive to metals [Warning Corrosive to Metals];
H302 (48.15%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (43.21%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

4422-95-1

Wikipedia

Trimesoyl chloride

General Manufacturing Information

1,3,5-Benzenetricarbonyl trichloride: ACTIVE

Dates

Modify: 2023-08-15

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